molecular formula C14H12ClN5OS2 B2774768 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide CAS No. 905781-03-5

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide

Cat. No.: B2774768
CAS No.: 905781-03-5
M. Wt: 365.85
InChI Key: VRDXFGYQXCAWTR-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C14H12ClN5OS2 and its molecular weight is 365.85. The purity is usually 95%.
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Properties

IUPAC Name

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5OS2/c15-9-4-1-2-5-10(9)17-12(21)8-23-14-19-18-13(20(14)16)11-6-3-7-22-11/h1-7H,8,16H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDXFGYQXCAWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide is a derivative of the triazole family known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C18H15ClN5OSC_{18}H_{15}ClN_5OS with a molecular weight of approximately 457.9 g/mol. The structure features a triazole ring, a thiophenyl group, and an acetamide moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC18H15ClN5OS
Molecular Weight457.9 g/mol
IUPAC NameThis compound
InChI KeyZDDWUJSNCKWCDK-UHFFFAOYSA-N

Antimicrobial Activity

Research has indicated that compounds containing the triazole ring exhibit significant antimicrobial properties. Studies have shown that derivatives similar to our compound demonstrate activity against various pathogens including bacteria and fungi. For instance, a related triazole derivative was reported to possess moderate antibacterial effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been assessed through various in vitro studies. Notably:

  • Cell Line Efficacy :
    • The compound exhibited cytotoxic effects against several cancer cell lines including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29).
    • Specific IC50 values reported include:
      • MCF-7: 0.28 µg/mL
      • A549: 0.52 µg/mL
      • HT-29: 0.35 µg/mL .
  • Mechanism of Action :
    • The mechanism involves inhibition of tubulin polymerization, which is critical for cancer cell division. Docking studies suggest that the compound interacts with the colchicine binding site on tubulin, forming key hydrogen bonds that stabilize the complex .
  • Apoptosis Induction :
    • The compound has been shown to induce apoptosis in cancer cells by activating caspases 3, 8, and 9, leading to programmed cell death without significant toxicity to normal cells .

Case Studies

Several case studies have highlighted the biological activity of triazole derivatives:

  • Study on Antitumor Activity :
    • A recent study evaluated a series of triazole derivatives including our compound against a panel of cancer cell lines. The results indicated that modifications in substituents significantly influenced anticancer activity, with our compound showing superior efficacy compared to other derivatives tested .
  • Antioxidant Properties :
    • Another investigation focused on the antioxidant capabilities of similar compounds under stress conditions in animal models. The findings suggested that these compounds might protect against oxidative stress-induced damage through their radical scavenging abilities .

Scientific Research Applications

Antibacterial Properties

Research indicates that triazole derivatives, including the target compound, exhibit promising antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that compounds with similar structures show efficacy against strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. The compound's structural features may contribute to its ability to inhibit tumor growth by inducing apoptosis in cancer cells. In vitro studies have shown that related compounds can effectively target cancer cell lines .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE). This is relevant for therapeutic strategies aimed at treating neurological disorders such as Alzheimer's disease . The inhibition potency is often measured using spectrophotometric assays.

Antimicrobial Drug Development

Given its antibacterial and antifungal properties, the compound is under consideration for development into new antimicrobial agents. The rise of antibiotic-resistant bacteria underscores the need for novel compounds that can circumvent existing resistance mechanisms .

Neurological Disorders

The ability of this compound to inhibit AChE suggests potential applications in treating conditions like Alzheimer's disease. By enhancing cholinergic transmission through enzyme inhibition, it may help alleviate symptoms associated with cognitive decline .

Case Studies and Research Findings

StudyFindingsYear
Abdel-Wahab et al.Synthesized derivatives exhibited significant antibacterial activity against S. aureus and E. coli.2023
Nithiya et al.Investigated enzyme inhibitory effects; demonstrated potential for use in neurological treatments.2011
PMC ArticleDiscussed the rapid growth of infections due to resistant bacteria; highlighted the need for new triazole derivatives like this compound.2020

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring undergoes selective oxidation at the sulfur atom using agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) . This produces sulfoxides (at lower concentrations) or sulfones (under stronger conditions).

  • Example :
    Thiophene-S+H2O2Thiophene-SO\text{Thiophene-S} + \text{H}_2\text{O}_2 \rightarrow \text{Thiophene-SO} (sulfoxide)
    Thiophene-S+m-CPBAThiophene-SO2\text{Thiophene-S} + \text{m-CPBA} \rightarrow \text{Thiophene-SO}_2 (sulfone)

Oxidation alters electronic properties, potentially enhancing binding to biological targets like enzymes.

Substitution Reactions

The 2-chlorophenyl group participates in nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).

  • Key Reaction :
    Ar-Cl+NH2RBaseAr-NHR+HCl\text{Ar-Cl} + \text{NH}_2\text{R} \xrightarrow{\text{Base}} \text{Ar-NHR} + \text{HCl}

Substitution at the para-position of the chlorophenyl ring is sterically favored, yielding derivatives with modified pharmacological profiles.

Reduction Reactions

The triazole ring can be reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), though this disrupts aromaticity and is rarely employed due to structural instability .

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic (HCl, reflux) or basic (NaOH, 60°C) conditions to form a carboxylic acid or its salt:

  • Acidic :
    CH3CONH-Ar+H2OHClCH3COOH+NH2-Ar\text{CH}_3\text{CONH-Ar} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{CH}_3\text{COOH} + \text{NH}_2\text{-Ar}

  • Basic :
    CH3CONH-Ar+NaOHCH3COONa++NH2-Ar\text{CH}_3\text{CONH-Ar} + \text{NaOH} \rightarrow \text{CH}_3\text{COO}^- \text{Na}^+ + \text{NH}_2\text{-Ar}

Hydrolysis products are often intermediates for further derivatization.

S-Alkylation of the Sulfanyl Group

The sulfanyl (-S-) group reacts with alkyl halides (e.g., methyl iodide) in alkaline media (KOH/ethanol) to form thioethers :
Ar-SH+CH3IAr-S-CH3+HI\text{Ar-SH} + \text{CH}_3\text{I} \rightarrow \text{Ar-S-CH}_3 + \text{HI}
This modification enhances lipophilicity, influencing pharmacokinetic properties .

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with alkynes or nitriles under copper(I)-catalyzed conditions, forming fused heterocycles . These reactions are valuable for creating combinatorial libraries .

Mechanistic Insights

  • Triazole-thiophene synergy : The electron-rich thiophene stabilizes charge-transfer intermediates during substitution/oxidation.

  • Steric effects : Bulky substituents on the chlorophenyl group hinder substitution at the ortho-position.

  • pH dependence : Hydrolysis rates increase significantly above pH 10 due to deprotonation of the acetamide nitrogen.

This compound’s reactivity enables tailored modifications for drug discovery, particularly in optimizing antimicrobial and anticancer agents . Controlled reaction conditions and spectroscopic validation (e.g., ¹H NMR, HRMS) are critical for reproducibility .

Q & A

Q. What are the established synthetic routes for synthesizing this compound?

The synthesis typically involves:

  • Triazole ring formation : Reacting thiosemicarbazide with a carbonyl derivative (e.g., thiophene-2-carbaldehyde) to form a thioamide intermediate, followed by cyclization under acidic or basic conditions .
  • Sulfanylacetamide coupling : Reacting the triazole intermediate with 2-chlorophenyl acetamide via nucleophilic substitution, often using polar aprotic solvents (e.g., DMF) and bases like K₂CO₃ to facilitate thiolate ion formation .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic techniques are critical for structural characterization?

  • ¹H/¹³C NMR : Confirm regiochemistry of the triazole ring and substituent positions (e.g., thiophen-2-yl vs. 3-yl) .
  • Mass spectrometry (HRMS) : Validate molecular weight and detect side products (e.g., incomplete substitution) .
  • IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide) .

Q. What biological activities are reported for this compound and its analogs?

  • Antimicrobial : MIC values of 4–16 µg/mL against Gram-positive bacteria (e.g., S. aureus) via membrane disruption assays .
  • Anticancer : IC₅₀ of 8–20 µM in MCF-7 breast cancer cells, linked to triazole-mediated apoptosis .
  • Enzyme inhibition : Moderate activity (Ki ~15 µM) against HIV-1 reverse transcriptase in competitive binding assays .

Q. How do substituents on the triazole ring influence solubility and reactivity?

  • Electron-withdrawing groups (e.g., Cl on phenyl rings) reduce solubility in aqueous buffers but enhance electrophilicity for nucleophilic reactions .
  • Thiophene vs. furan substitution : Thiophene improves π-stacking interactions with aromatic residues in target proteins, as shown in comparative docking studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields (<50%) in the final coupling step?

  • Solvent optimization : Replace DMF with DMSO to stabilize thiolate intermediates and reduce side reactions .
  • Temperature control : Maintain 60–70°C to balance reaction rate and byproduct formation .
  • Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .

Q. What strategies resolve contradictions in bioactivity data between structural analogs?

  • SAR analysis : Systematically vary substituents (e.g., phenyl vs. pyridinyl) and correlate with activity trends using multivariate regression .
  • Crystallographic studies : Resolve binding mode discrepancies (e.g., triazole orientation in HIV-1 RT) via X-ray co-crystallography (e.g., PDB ID 3QIP) .

Q. Which computational methods predict target interactions and guide rational design?

  • Molecular docking : Use AutoDock Vina to screen against kinase targets (e.g., EGFR) with force fields adjusted for sulfur-containing ligands .
  • MD simulations : Simulate ligand-receptor stability over 100 ns to assess triazole flexibility in binding pockets .
  • QSAR models : Train models on logP and Hammett σ values to predict antimicrobial potency .

Q. How can byproducts from incomplete cyclization be identified and quantified?

  • HPLC-MS : Use a C18 column (ACN/water gradient) to separate uncyclized thioamide precursors (retention time ~6.2 min) .
  • ²D NMR (COSY/HSQC) : Detect residual NH protons from unreacted thiosemicarbazide at δ 8.3–9.1 ppm .

Q. What experimental assays validate hypothesized mechanisms of action?

  • Fluorescence quenching : Measure triazole-induced quenching of tryptophan residues in target enzymes (e.g., ΔF/F₀ > 0.5 suggests strong binding) .
  • ROS detection : Use DCFH-DA probes in cancer cells to confirm apoptosis via oxidative stress pathways .

Q. How does the compound’s stability under physiological conditions affect in vivo studies?

  • pH stability assays : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0); monitor degradation via LC-MS over 24h .
  • Light sensitivity : Store solutions in amber vials to prevent sulfanyl group oxidation (t₁/₂ reduced from 48h to 12h under UV light) .

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